molecular formula C18H26ClNO5 B4076475 1-[4-(2-Chlorophenoxy)butyl]azepane;oxalic acid

1-[4-(2-Chlorophenoxy)butyl]azepane;oxalic acid

Cat. No.: B4076475
M. Wt: 371.9 g/mol
InChI Key: AVQGQVNIOMTOIV-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is known by the registry number ZINC000002839469 . This compound is often used in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid involves its interaction with specific molecular targets and pathways. For example, phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .

Comparison with Similar Compounds

1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid in various scientific fields.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c17-15-9-3-4-10-16(15)19-14-8-7-13-18-11-5-1-2-6-12-18;3-1(4)2(5)6/h3-4,9-10H,1-2,5-8,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGQVNIOMTOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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